7-Methylidenecycloundec-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidenecycloundec-3-en-1-one is an organic compound with the molecular formula C12H18O It is a member of the cycloundecenone family, characterized by a cycloundecane ring with a methylene group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylidenecycloundec-3-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aldol condensation of cycloundecanone with formaldehyde, followed by dehydration to form the methylene group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylidenecycloundec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
7-Methylidenecycloundec-3-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methylidenecycloundec-3-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylene group may participate in electrophilic or nucleophilic interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cycloundecanone: Lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclododecanone: Has a larger ring size, affecting its chemical properties and reactivity.
Methylcyclohexenone: Smaller ring size and different substitution pattern, leading to distinct chemical behavior.
Uniqueness: Its combination of a methylene group and a ketone within an eleven-membered ring is relatively rare, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
919301-12-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
7-methylidenecycloundec-3-en-1-one |
InChI |
InChI=1S/C12H18O/c1-11-7-3-2-4-9-12(13)10-6-5-8-11/h2,4H,1,3,5-10H2 |
InChI Key |
BDBKYFZOBQUECT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC(=O)CC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.